N-Boc-endo-3-aminotropane
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Overview
Description
N-Boc-endo-3-aminotropane, also known as tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is a useful building block for the synthesis of a variety of chemical compounds and is used in research as a reagent .
Mechanism of Action
Target of Action
N-Boc-endo-3-aminotropane is a versatile intermediate used in the synthesis of diverse chemical compounds . It is primarily used as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . The CCR5 receptor is a protein on the surface of white blood cells involved in the immune system, and it is known to be one of the primary targets of HIV .
Mode of Action
The compound is highly reactive and undergoes many reactions, including nucleophilic substitution and addition reactions . It can be reacted with alkyl halides to form amines, or with nitroalkanes to form oximes . This allows it to interact with its targets and induce changes in their structure and function.
Biochemical Pathways
Given its use in the synthesis of ccr5 receptor antagonists, it can be inferred that it plays a role in the pathways involving these receptors .
Pharmacokinetics
It is known that the compound is sparingly soluble in water , which may affect its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of CCR5 receptor antagonists . These antagonists block the CCR5 receptor, preventing HIV from entering cells .
Action Environment
The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of oxygen.
Biochemical Analysis
Biochemical Properties
N-Boc-endo-3-aminotropane plays a significant role in biochemical reactions as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution and addition reactions . The compound can react with alkyl halides to form amines or with nitroalkanes to form oximes . These interactions are crucial for the synthesis of diverse chemical compounds and for research purposes.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s reactivity allows it to undergo many reactions, which can lead to changes in cellular behavior and function
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s high reactivity enables it to participate in nucleophilic substitution and addition reactions, which are critical for its biochemical activity . These interactions at the molecular level are essential for the compound’s role in the synthesis of tropane-derived CCR5 receptor antagonists and other chemical compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Its reactivity may lead to degradation over time, affecting its efficacy in biochemical reactions and research applications . Long-term studies in vitro and in vivo are necessary to understand the compound’s temporal effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research and drug development.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s reactivity allows it to participate in nucleophilic substitution and addition reactions, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s reactivity and stability influence its localization and accumulation in specific cellular compartments
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
N-Boc-endo-3-aminotropane is typically synthesized from (3-endo)-3-benzylamine-8-nitrogen-containing bicyclic [3.2.1] octane-8-methyl tert-butyl ester through palladium-carbon reduction . . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Boc-endo-3-aminotropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Boc-endo-3-aminotropane has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological pathways and mechanisms involving tropane derivatives.
Medicine: this compound is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
N-Boc-endo-3-aminotropane can be compared with other similar compounds such as:
N-Boc-exo-3-aminotropane: Another Boc-protected tropane derivative with a different stereochemistry.
Tropisetron: A tropane derivative used as an antiemetic and in the treatment of irritable bowel syndrome.
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it a versatile intermediate for the synthesis of diverse chemical compounds.
Properties
CAS No. |
207405-68-3 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
NZJKEPNCNBWESN-UWVGGRQHSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1CC(C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |
Synonyms |
(3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester; endo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester; (3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid tert-Butyl Ester; end |
Origin of Product |
United States |
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